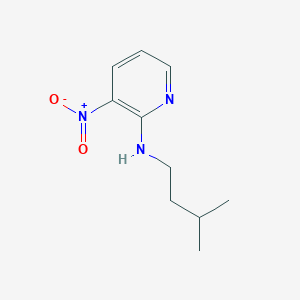

3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development, as well as for its potential use in various biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

This compound is often synthesized as a key intermediate in the creation of various heterocycles. For instance, research has shown that derivatives synthesized from related compounds exhibit significant antimicrobial activities. In one study, the synthesis of new pyrazoles and thieno[2,3-c]pyrazoles, starting from similar chloro-thienyl carbohydrazide derivatives, demonstrated in vitro antibacterial and antifungal activity, highlighting the compound's potential as a precursor for antimicrobial agents (Bakhite, Geies, & El-Kashef, 2000).

Heterocyclic Compound Synthesis

Another aspect of scientific research on this compound involves the synthesis of complex heterocyclic structures for potential pharmaceutical applications. A study detailed the creation of piperidinyl tetrahydrothieno[2,3-c]isoquinolines, a process starting from pyrrolyl carbohydrazide, a similar compound, which after several reactions yielded compounds with promising antibacterial and antifungal screening results (Zaki et al., 2021).

Polyheterocyclic Synthesis

Research also extends into the synthesis of polyheterocyclic compounds using this chemical as a foundation. For example, the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and related derivatives was achieved by reacting a similar carbohydrazide compound with various reagents. These synthetic pathways underscore the compound's versatility in contributing to the development of new heterocyclic compounds with potential biological activities (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Antimicrobial and Anti-inflammatory Studies

Further investigations into the compound's derivatives have shown significant antimicrobial and anti-inflammatory activities. A study synthesized 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives and evaluated them for in vitro antioxidant and anti-inflammatory activities. The results highlighted some compounds with potent activities, demonstrating the therapeutic potential of these derivatives (Mahajan et al., 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 5-chloro-2-thiophenecarboxaldehyde with 4-pyridinecarboxaldehyde to form the corresponding Schiff base, which is then reacted with hydrazine hydrate to yield the desired product.", "Starting Materials": [ "5-chloro-2-thiophenecarboxaldehyde", "4-pyridinecarboxaldehyde", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 5-chloro-2-thiophenecarboxaldehyde and 4-pyridinecarboxaldehyde in ethanol in the presence of a catalytic amount of piperidine to form the corresponding Schiff base.", "Step 2: Addition of hydrazine hydrate to the reaction mixture and refluxing for several hours to yield the desired product, 3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide." ] } | |

Número CAS |

1285630-57-0 |

Nombre del producto |

3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide |

Fórmula molecular |

C14H10ClN5OS |

Peso molecular |

331.78 |

Nombre IUPAC |

5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C14H10ClN5OS/c15-13-2-1-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-5-16-6-4-9/h1-8H,(H,18,19)(H,20,21)/b17-8+ |

Clave InChI |

OJYZFNXZNKBRET-CAOOACKPSA-N |

SMILES |

C1=CN=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2666846.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2666847.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2666854.png)

![N-(4-chloro-2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2666857.png)

![6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione](/img/structure/B2666858.png)

![2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2666859.png)